N-(3-Aminopropyl)morpholine
Overview
Description
N-aminopropylmorpholine appears as a colorless liquid with a faint, fishlike odor. Burns, but requires some effort to ignite. Corrosive to tissue. Produces toxic oxides of nitrogen during combustion.
3-morpholinopropylamine is a member of the class of morpholines that is morpholine substituted by a 3-aminopropyl group a the N atom. It is a member of morpholines and a primary amino compound. It derives from a morpholine.
Scientific Research Applications
Energetic and Structural Effects : N-(3-Aminopropyl)morpholine has been studied for its energetic effects related to the substitution of hydrogen in the morpholine amino group. This research provides insights into the energetic impacts of aminoalkyl substituents, which is crucial for understanding the thermochemical properties of morpholine derivatives (Freitas, Silva, & Silva, 2018).
Medicinal Chemistry : This compound has been utilized in the synthesis of pharmaceutical drugs. For example, it played a role in the synthesis of the HIV-1 non-nucleoside reverse transcriptase inhibitor DPC 963, demonstrating its potential in the development of antiviral medications (Kauffman et al., 2000).
Synthesis of Morpholines : It is used in the conversion of amino alcohols into morpholines, indicating its role in the synthesis of complex organic compounds. This process is significant in the pharmaceutical industry, especially for the production of antidepressants like reboxetine (Fritz, Mumtaz, Yar, McGarrigle, & Aggarwal, 2011).
Tripodal Amine Synthesis : Research shows its application in creating new asymmetrical tripodal amines, which have potential uses in various chemical processes and syntheses (Rezaeivala, Salehzadeh, Keypour, Ng, & Valencia, 2016).
Thermochemical Studies : It's been involved in thermochemical studies to understand the energetic effects of alkyl groups on the nitrogen of the morpholine structure. Such studies are crucial for the development of new chemical entities with specific energetic properties (Freitas, Silva, Paiva, & Ribeiro da Silva, 2017).
Peptidomimetic Chemistry : The compound has applications in peptidomimetic chemistry, as seen in the synthesis of enantiopure Fmoc-protected morpholine-3-carboxylic acid, which is used in solid-phase peptide synthesis (Sladojevich, Trabocchi, & Guarna, 2007).
Enzymatic Ring-Opening Polymerization : It has been used in the enzymatic ring-opening polymerization of morpholine-2,5-dione derivatives, a novel route to synthesize poly(ester amide)s, indicating its potential in polymer chemistry (Feng, Klee, Keul, & Höcker, 2000).
Mechanism of Action
Target of Action
N-(3-Aminopropyl)morpholine, also known as 3-Morpholinopropylamine, is a member of the class of morpholines The primary targets of this compound are not explicitly mentioned in the available literature
Mode of Action
The mode of action of 3-Morpholinopropylamine involves binding to specific proteins within the body, thereby inducing alterations in their structures and functions
Biochemical Pathways
It is known that the compound can induce changes in protein structure and function , which could potentially affect a variety of biochemical pathways
Pharmacokinetics
The compound is soluble in water , which could potentially influence its absorption and distribution in the body
Result of Action
It is known that the compound can induce changes in protein structure and function , but the specific molecular and cellular effects of these changes are not specified
Action Environment
It is worth noting that the compound is stable under normal temperatures and pressures
Safety and Hazards
Future Directions
The “N-(3-Aminopropyl)morpholine” market is experiencing steady growth trends and is expected to continue its positive trajectory in the coming years . A key factor driving the market’s growth is the rising demand for “this compound” in various industries such as pharmaceuticals, agriculture, and personal care .
Biochemical Analysis
Biochemical Properties
N-(3-Aminopropyl)morpholine serves as a component in the study of enzymatic reactions, providing insights into the intricate workings of these essential biological processes . It plays a significant role in unraveling the complexities of cellular processes, shedding light on the inner workings of cells and their functions . Additionally, researchers rely on this compound to explore the structures and functions of proteins, contributing to our understanding of these fundamental biomolecules .
Cellular Effects
This compound influences cell function by interacting with specific proteins within the body, thereby inducing alterations in their structures and functions . It has been observed to bind to proteins involved in enzymatic reactions and proteins participating in vital cellular processes . Additionally, it is recognized for its interaction with proteins for the transport of molecules across cell membranes .
Molecular Mechanism
The molecular mechanism of this compound involves binding to specific proteins within the body, thereby inducing alterations in their structures and functions . Researchers have observed its binding to proteins involved in enzymatic reactions and proteins participating in vital cellular processes .
Temporal Effects in Laboratory Settings
It is known that it aids in investigating the consequences of radiation on cells and tissues, helping researchers comprehend the intricacies of this phenomenon .
Transport and Distribution
This compound’s mode of action involves binding to specific proteins within the body, thereby inducing alterations in their structures and functions . It is recognized for its interaction with proteins for the transport of molecules across cell membranes .
Properties
IUPAC Name |
3-morpholin-4-ylpropan-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2O/c8-2-1-3-9-4-6-10-7-5-9/h1-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIKUBYKUYUSRSM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N2O | |
Record name | N-AMINOPROPYLMORPHOLINE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/67 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4041521 | |
Record name | 4-Morpholinepropanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4041521 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
N-aminopropylmorpholine appears as a colorless liquid with a faint, fishlike odor. Burns, but requires some effort to ignite. Corrosive to tissue. Produces toxic oxides of nitrogen during combustion., Liquid | |
Record name | N-AMINOPROPYLMORPHOLINE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/67 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | 4-Morpholinepropanamine | |
Source | EPA Chemicals under the TSCA | |
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CAS No. |
123-00-2 | |
Record name | N-AMINOPROPYLMORPHOLINE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/67 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | 4-(3-Aminopropyl)morpholine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=123-00-2 | |
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Record name | N-(3-Aminopropyl)morpholine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000123002 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Morpholinopropylamine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1081 | |
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Record name | 4-Morpholinepropanamine | |
Source | EPA Chemicals under the TSCA | |
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Record name | 4-Morpholinepropanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4041521 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-morpholinopropylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.174 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | N-(3-AMINOPROPYL)MORPHOLINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9A09425QD6 | |
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Synthesis routes and methods II
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Retrosynthesis Analysis
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